3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-8(2,3)6-5(11(14)15)4(7(12)13)9-10-6/h1-3H3,(H,9,10)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPKIOKCWXMRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190059 | |
| Record name | 5-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182415-10-7 | |
| Record name | 5-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182415-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-tert-butyl-4-nitro-1H-pyrazole with a carboxylating agent. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.
Ester Formation :
Reaction with alcohols in acidic media (e.g., H₂SO₄) yields esters. For example:
Common reagents include ethanol or methanol, producing ethyl or methyl esters, respectively .
Amide Synthesis :
Conversion to the acyl chloride (via SOCl₂ or oxalyl chloride) enables coupling with primary or secondary amines:
This reaction is critical for generating bioactive derivatives .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | R-OH, H₂SO₄, reflux | Alkyl 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylate |
| Amidation | SOCl₂, then R-NH₂ | 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxamide |
Decarboxylation
Heating above 150°C induces decarboxylation, forming 3-tert-butyl-4-nitro-1H-pyrazole:
This reaction is facilitated by the electron-withdrawing nitro group, which destabilizes the carboxylate anion .
Nitro Group Transformations
The nitro group participates in reduction and substitution reactions:
Reduction to Amine :
Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine:
This generates 3-tert-butyl-4-amino-1H-pyrazole-5-carboxylic acid, a precursor for further functionalization .
Electrophilic Aromatic Substitution :
The nitro group directs incoming electrophiles to the ortho/para positions of the pyrazole ring. For example, bromination occurs at the 1-position under mild conditions .
Cyclization and Heterocycle Formation
The carboxylic acid and amino groups (post-reduction) enable cyclization:
Pyrazolo[1,5-a]pyrimidines :
Reaction with β-diketones or enamines forms fused heterocycles, leveraging the nucleophilic nitrogen atoms of the pyrazole ring .
Condensation with Aldehydes :
In acidic conditions, the carboxylic acid reacts with aldehydes to form hydrazones, which can cyclize into larger heterocyclic systems .
Stability and Reactivity Trends
-
pH Sensitivity : The carboxylic acid deprotonates in basic media (pKa ≈ 3.5), enhancing solubility but reducing electrophilicity .
-
Thermal Stability : Decomposition occurs above 200°C, primarily via nitro group elimination .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in substitution reactions .
Comparative Reactivity Table
| Functional Group | Reaction | Key Reagents | Application |
|---|---|---|---|
| Carboxylic Acid | Esterification | R-OH, H⁺ | Prodrug synthesis |
| Nitro | Reduction to amine | H₂/Pd-C, Fe/HCl | Bioactive intermediate |
| Pyrazole Ring | Electrophilic substitution | Br₂, HNO₃ | Halogenated derivatives |
This compound’s versatility is underscored by its dual reactivity at the carboxylic acid and nitro groups, enabling tailored modifications for drug discovery and materials science. Further studies are needed to explore its catalytic applications and optimize reaction yields under greener conditions .
Scientific Research Applications
3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrazole Derivatives
Substituent Effects on Reactivity and Stability
Key Compounds for Comparison :
1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic Acid (CAS 139756-00-6, C₈H₁₁N₃O₄) Substituents: Methyl (position 1), nitro (position 4), propyl (position 3), carboxylic acid (position 5).
1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid
- Substituents: 4-tert-Butylbenzyl (position 1), phenyl (position 3), carboxylic acid (position 5).
- The benzyl and phenyl groups enhance π-π stacking interactions, which may improve crystallinity but reduce bioavailability compared to the nitro-substituted target compound.
3-Amino-5-tert-butylisoxazole Substituents: tert-Butyl (position 5), amino (position 3). The isoxazole ring (vs. pyrazole) and amino group alter hydrogen-bonding capacity and electronic distribution, affecting ligand-receptor interactions in biological applications.
Data Table 1: Structural and Physicochemical Comparisons
Hydrogen-Bonding and Crystallographic Behavior
The carboxylic acid group at position 5 enables robust hydrogen-bonding networks, critical for crystal packing and stability. For example:
- 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid forms intermolecular O–H···O hydrogen bonds (2.65 Å), stabilizing its crystal lattice .
- In contrast, This compound likely exhibits similar O–H···O/N interactions, but the nitro group at position 4 may introduce additional dipole-dipole interactions, altering melting points or solubility .
Biological Activity
3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 1169568-35-7) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways and interact with various enzymes and receptors. Studies suggest that compounds within the pyrazole class can influence the extracellular signal-regulated kinase (ERK) pathway, which is critical for cellular proliferation and survival .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, it was evaluated alongside other pyrazole derivatives for their ability to induce apoptosis in A549 lung cancer cells, demonstrating significant growth inhibition .
- Anti-inflammatory Effects : Pyrazole derivatives are known to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound and related compounds:
- Antitumor Efficacy : Xia et al. synthesized a series of pyrazole derivatives and assessed their antitumor activity. One compound exhibited an IC50 value of 49.85 μM against tumor cell lines, indicating a potent inhibitory effect .
- Mechanistic Insights : Research has shown that certain pyrazole derivatives can selectively inhibit kinases associated with cancer progression, such as Aurora-A kinase, with IC50 values as low as 0.067 µM . This suggests that this compound may share similar mechanisms.
- Pharmacokinetic Studies : In vitro studies demonstrated that some pyrazole derivatives possess favorable pharmacokinetic profiles, including moderate oral bioavailability and low clearance rates, which are crucial for their therapeutic efficacy .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other pyrazole derivatives:
Q & A
Q. What are the key considerations for designing a synthetic route for 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid?
A multistep synthesis typically involves cyclocondensation, nitration, and hydrolysis. For example, a pyrazole core can be formed via cyclocondensation of a β-ketoester with hydrazine derivatives, followed by nitration at the 4-position using nitric acid/sulfuric acid. The tert-butyl group is introduced via alkylation or substitution reactions. Hydrolysis of the ester intermediate (e.g., using NaOH/EtOH) yields the carboxylic acid. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-nitration or ester degradation .
Q. How can spectroscopic methods (NMR, IR) be used to confirm the structure of this compound?
- H NMR : The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm. The pyrazole ring protons (H-1 and H-5) show splitting patterns dependent on substituent effects.
- C NMR : The carboxylic acid carbon resonates at δ 165–175 ppm, while the nitro group deshields adjacent carbons (δ 140–150 ppm).
- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1530/1350 cm (asymmetric/symmetric NO stretches) confirm functional groups .
Q. What solvent systems are suitable for crystallization, and how does solubility affect purification?
Polar aprotic solvents (DMF, DMSO) enhance solubility, but crystallization is often achieved in EtOH/HO or THF/hexane mixtures. Low solubility in non-polar solvents necessitates gradient recrystallization. Impurities like unreacted nitro precursors can be removed via column chromatography (silica gel, eluent: CHCl/MeOH) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation, and what challenges arise with this compound?
Single-crystal X-ray diffraction can determine bond lengths, angles, and hydrogen-bonding networks. For this compound, challenges include:
- Crystal packing : Bulky tert-butyl groups may induce disorder, requiring high-resolution data ().
- Hydrogen bonding : The carboxylic acid and nitro groups form intermolecular bonds, influencing space group selection (e.g., monoclinic vs. triclinic ). Refinement software like SHELXL can model thermal motion and partial occupancy .
Q. How do computational methods (DFT, MD) complement experimental data for analyzing electronic properties?
Density Functional Theory (DFT) predicts electrostatic potential surfaces, revealing nucleophilic/electrophilic sites (e.g., nitro group electron withdrawal). Molecular Dynamics (MD) simulations assess solvent interactions—critical for understanding reactivity in aqueous vs. organic media. Discrepancies between calculated and observed H NMR shifts may indicate solvent effects or protonation states .
Q. What strategies address contradictions between spectral data and crystallographic results?
Discrepancies may arise from:
- Dynamic vs. static structures : Solution-phase NMR captures conformational flexibility, while XRD shows a single crystalline state.
- Protonation differences : The carboxylic acid may exist as a zwitterion in the crystal but neutral in solution. Validate via pH-dependent NMR or IR to track protonation shifts .
Q. How can hydrogen-bonding patterns influence supramolecular assembly in this compound?
Graph set analysis (, , motifs) identifies hydrogen-bonding networks. For example, the carboxylic acid may form dimers, while nitro groups engage in weaker chains. These interactions dictate crystal morphology and stability, impacting properties like melting point and solubility .
Q. What mechanistic insights guide the study of its bioactivity (e.g., enzyme inhibition)?
Molecular docking can predict binding to targets like cyclooxygenase-2 (COX-2) or kinases. The tert-butyl group enhances hydrophobic interactions, while the nitro group may act as a hydrogen-bond acceptor. In vitro assays (e.g., IC measurements) validate computational predictions. Confounding factors include nitro group reduction in biological media, requiring stability studies .
Q. How does isotopic labeling (15^{15}15N, 13^{13}13C) aid in tracking metabolic or degradation pathways?
N-labeled nitro groups enable tracking via NMR or mass spectrometry. C-labeled carboxylic acid helps identify decarboxylation products. Applications include studying hydrolytic stability in buffer systems or metabolic fate in cell cultures .
Q. What are the limitations of current synthetic methods, and how can they be improved?
Common issues include low yields during nitration (~40–60%) and ester hydrolysis side reactions. Flow chemistry could improve nitration safety and efficiency. Alternative protecting groups (e.g., Fmoc for the carboxylic acid) may prevent degradation during alkylation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
